Censavudine

Description

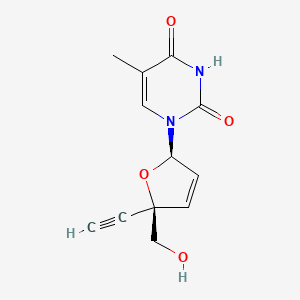

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYWBJSVKUFFSU-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212893 | |

| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634907-30-5 | |

| Record name | 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634907-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Censavudine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634907305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Censavudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CENSAVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IE83O6NGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Censavudine's Mechanism of Action in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Censavudine (TPN-101) is a novel, orally administered nucleoside reverse transcriptase inhibitor (NRTI) being investigated for the treatment of a range of neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD). Originally developed for HIV, its repurposing is based on a growing body of evidence implicating the reactivation of the retrotransposon Long Interspersed Nuclear Element-1 (LINE-1) in the pathophysiology of these conditions. This guide provides an in-depth technical overview of this compound's proposed mechanism of action, supported by the latest clinical trial data and a detailed examination of the underlying molecular pathways.

The LINE-1 Hypothesis of Neurodegeneration

Retrotransposons are mobile genetic elements that constitute a significant portion of the human genome. While typically silenced in somatic cells, emerging evidence suggests that their reactivation, particularly of LINE-1, is a contributing factor to the pathology of several neurodegenerative diseases.[1] The dysregulation of proteins like TAR DNA-binding protein 43 (TDP-43), a pathological hallmark in ALS and FTD, is believed to lead to the loss of LINE-1 suppression.[2][3][4]

Once reactivated, the LINE-1 element is transcribed into RNA and then reverse-transcribed into complementary DNA (cDNA) by its own reverse transcriptase enzyme. This newly synthesized cytoplasmic DNA is recognized by the innate immune system as a viral invader, triggering a potent inflammatory cascade that contributes to neuronal damage and death.[5][6]

This compound's Molecular Target and Proposed Mechanism of Action

This compound is a potent inhibitor of the LINE-1 reverse transcriptase.[7][8] By blocking this key enzyme, this compound is designed to prevent the conversion of LINE-1 RNA into cDNA. This intervention is hypothesized to halt the downstream inflammatory signaling cascade, thereby reducing neuroinflammation and preventing further neuronal loss.

The proposed mechanism of action involves the following key steps:

-

Inhibition of LINE-1 Reverse Transcriptase: this compound, as a nucleoside analog, is incorporated into the elongating cDNA chain during reverse transcription, causing premature termination.

-

Reduction of Cytoplasmic cDNA: By preventing the synthesis of LINE-1 cDNA, this compound reduces the amount of cytoplasmic DNA that can trigger an immune response.

-

Suppression of the cGAS-STING Pathway: The reduction in cytoplasmic cDNA leads to decreased activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key sensor of cytosolic DNA.[9][10][11]

-

Downregulation of Neuroinflammation: By inhibiting the cGAS-STING pathway, this compound is expected to reduce the production of pro-inflammatory cytokines, such as Type I interferons and Interleukin-6 (IL-6), mitigating the chronic neuroinflammation that drives disease progression.[8][12]

Clinical Trial Data

Phase 2a clinical trials of this compound in patients with PSP and C9orf72-associated ALS/FTD have demonstrated target engagement and promising effects on key biomarkers of neurodegeneration and neuroinflammation.

Data Presentation

The following tables summarize the quantitative data from the Phase 2a clinical trials.

Table 1: Phase 2a Clinical Trial in Progressive Supranuclear Palsy (PSP) (NCT04993768) [13]

| Biomarker/Outcome Measure | Treatment Group | Timepoint | Result |

| Neurofilament Light Chain (NfL) in CSF | 400 mg this compound vs. Placebo | 24 Weeks | 18.4% reduction compared to placebo[14] |

| 400 mg this compound | 48 Weeks | No increase from baseline (compared to 9-18% annual increase in natural history)[8] | |

| Interleukin-6 (IL-6) in CSF | 400 mg this compound vs. Placebo | 24 Weeks | 51.6% reduction compared to placebo[14] |

| 400 mg this compound | 48 Weeks | Further dose-related reductions observed[8] | |

| PSP Rating Scale (PSPRS) | This compound (full duration) | 24-48 Weeks | Stabilization of clinical symptoms[8] |

Table 2: Phase 2a Clinical Trial in C9orf72-Associated ALS/FTD (NCT04993755) [13]

| Biomarker/Outcome Measure | Treatment Group | Timepoint | Result |

| Vital Capacity (VC) | This compound vs. Placebo | 24 Weeks | ~50% less decline compared to placebo (-8.4% vs -16.5%)[14][15] |

| ALS Functional Rating Scale-Revised (ALSFRS-R) | This compound (full duration) | 48 Weeks | ~40% less decline compared to natural history data[14] |

| Neurofilament Light Chain (NfL) | This compound vs. Placebo (Meta-analysis of PSP and C9-ALS cohorts) | 24 Weeks | Statistically significant reduction (p = 0.034)[14] |

| Other Biomarkers | This compound | 24 Weeks | Lowering effects on Neurofilament Heavy Chain (NfH), IL-6, neopterin, and osteopontin[12][14][15] |

Experimental Protocols

While specific, detailed protocols for the biomarker analyses in the this compound clinical trials are not publicly available, the methodologies likely involved commercially available, highly sensitive immunoassays.

-

Neurofilament Light Chain (NfL) Analysis: The measurement of NfL in cerebrospinal fluid (CSF) and blood is typically performed using the Single Molecule Array (Simoa) platform.[16][17] The Simoa NF-light® Advantage Kit from Quanterix is a commonly used assay for this purpose.[6][16] This technology allows for the detection of very low concentrations of NfL, making it a sensitive biomarker for neuroaxonal damage.[7] The general procedure involves sample dilution (e.g., 100-fold for CSF) and analysis on a Simoa HD-X analyzer according to the manufacturer's protocol.[6]

-

Interleukin-6 (IL-6) Analysis: IL-6 levels in CSF are typically quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[5][9][18] Commercially available ELISA kits provide the necessary reagents, including a plate pre-coated with an anti-human IL-6 antibody, a biotinylated detection antibody, a streptavidin-HRP conjugate, and a substrate for colorimetric detection.[9][18] The protocol generally involves incubating the sample in the coated plate, followed by a series of washing and incubation steps with the detection antibody and enzyme conjugate, and finally, the addition of a substrate to generate a signal that is proportional to the amount of IL-6 in the sample.[5][9][18]

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of LINE-1 Induced Neuroinflammation

Caption: Proposed signaling pathway of LINE-1-induced neuroinflammation and the inhibitory action of this compound.

Experimental Workflow for this compound Phase 2a Clinical Trials

Caption: Generalized experimental workflow for the Phase 2a clinical trials of this compound.

Conclusion and Future Directions

This compound represents a novel therapeutic approach for neurodegenerative diseases by targeting the LINE-1 retrotransposon-mediated neuroinflammatory pathway. The promising results from Phase 2a clinical trials, demonstrating a reduction in key biomarkers of neurodegeneration and neuroinflammation, provide strong evidence for its proposed mechanism of action. The observed stabilization of clinical symptoms in PSP and the slowing of functional decline in ALS further support its potential as a disease-modifying therapy.

Future research will likely focus on larger, pivotal Phase 3 trials to confirm the clinical efficacy of this compound in these patient populations. Further investigation into the precise molecular interactions of this compound with the LINE-1 reverse transcriptase and a more comprehensive understanding of the downstream effects on various inflammatory and neurodegenerative pathways will be crucial. Additionally, exploring the potential of this compound in other neurodegenerative diseases where LINE-1 reactivation is implicated, such as Alzheimer's disease, is a logical next step.[19]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. TDP-43 safeguards the embryo genome from L1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. elkbiotech.com [elkbiotech.com]

- 6. academic.oup.com [academic.oup.com]

- 7. quanterix.com [quanterix.com]

- 8. Transposon Announces Final Results from a Phase 2 Study of its LINE-1 Reverse Transcriptase Inhibitor TPN-101 for the Treatment of Progressive Supranuclear Palsy and Interim Results from a Phase 2 Study of TPN-101 for the Treatment of C9orf72-Related Amyotrophic Lateral Sclerosis and/or Frontotemporal Dementia [prnewswire.com]

- 9. High Sensitive ELISA Kit for Interleukin 6 (IL6), High-sensitive ELISA, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]

- 10. researchgate.net [researchgate.net]

- 11. LINE-1: an emerging initiator of cGAS-STING signalling and inflammation that is dysregulated in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. transposonrx.com [transposonrx.com]

- 13. NF-light® Assay | Quanterix [quanterix.com]

- 14. neurologylive.com [neurologylive.com]

- 15. theaftd.org [theaftd.org]

- 16. Establishment Of Neurofilament Light Chain Simoa Assay In Cerebrospinal Fluid And Blood | Quanterix [quanterix.com]

- 17. Establishment of neurofilament light chain Simoa assay in cerebrospinal fluid and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. pharmexec.com [pharmexec.com]

Censavudine as a Potent Inhibitor of LINE-1 Retrotransposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long Interspersed Nuclear Element-1 (LINE-1 or L1) retrotransposons are the only autonomously active, mobile genetic elements in the human genome, comprising approximately 17-20% of our genomic DNA.[1][2] The dysregulation and reactivation of LINE-1 have been increasingly implicated in the pathology of numerous diseases, including neurodegenerative disorders, cancers, and age-related inflammatory conditions.[1][2] This has led to a growing interest in identifying and characterizing potent inhibitors of LINE-1 activity as potential therapeutic agents. Censavudine (also known as TPN-101, BMS-986001, OBP-601, and Festinavir) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been identified as a specific and potent inhibitor of the LINE-1 reverse transcriptase.[3][4][5] This technical guide provides an in-depth overview of this compound's role in LINE-1 inhibition, including its mechanism of action, available quantitative data on related compounds, detailed experimental protocols for assessing LINE-1 activity, and visualizations of the key pathways and workflows.

Mechanism of Action: Targeting the LINE-1 Reverse Transcriptase

LINE-1 retrotransposition is a "copy-and-paste" mechanism that relies on the enzymatic activities of the ORF2 protein (ORF2p), which possesses both endonuclease and reverse transcriptase (RT) functions.[6][7] The process begins with the transcription of a full-length LINE-1 element into an RNA intermediate. This RNA is then reverse transcribed into complementary DNA (cDNA) by the ORF2p RT domain. The resulting cDNA is subsequently integrated into a new genomic location, a process also mediated by ORF2p.

This compound, as a nucleoside analog, exerts its inhibitory effect by targeting the reverse transcriptase activity of ORF2p. After cellular uptake, this compound is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the nascent cDNA chain during reverse transcription by the LINE-1 RT. Lacking a 3'-hydroxyl group, the incorporated this compound acts as a chain terminator, prematurely halting the elongation of the cDNA strand. This prevents the completion of the reverse transcription process and, consequently, inhibits the retrotransposition of the LINE-1 element.

While direct quantitative data on the inhibitory potency of this compound against LINE-1 RT is not yet publicly available, its development by Transposon Therapeutics as a "novel, specific LINE-1 reverse transcriptase inhibitor" for neurodegenerative diseases underscores its targeted activity.[3][4][5] Clinical trial data for this compound (TPN-101) in Progressive Supranuclear Palsy (PSP) and Amyotrophic Lateral Sclerosis (ALS) have shown promising results in modulating biomarkers associated with neuroinflammation and neurodegeneration, providing indirect evidence of its engagement with the LINE-1 pathway in a clinical setting.[8][9]

Data Presentation: Quantitative Inhibition of LINE-1 by Nucleoside Reverse Transcriptase Inhibitors

To provide a quantitative context for the inhibition of LINE-1 by NRTIs, the following tables summarize the inhibitory activities of other well-characterized compounds from this class. These values were determined using in vitro biochemical assays with purified LINE-1 reverse transcriptase or cell-based LINE-1 retrotransposition reporter assays.

Table 1: In Vitro Inhibition of LINE-1 Reverse Transcriptase by NRTI Triphosphates

| Compound (Triphosphate form) | Ki (nM) | Km of competing dNTP (µM) | Assay Type | Reference |

| Zidovudine (AZTTP) | 16.4 ± 4.21 | 0.83 (dTTP) | Biochemical (recombinant L1 RT) | [7] |

| Stavudine (d4TTP) | 0.73 ± 0.22 | 0.83 (dTTP) | Biochemical (recombinant L1 RT) | [7] |

| Lamivudine (3TCTP) | 12.9 ± 2.07 | 0.38 (dCTP) | Biochemical (recombinant L1 RT) | [7] |

| Zalcitabine (ddCTP) | 0.72 ± 0.16 | 0.38 (dCTP) | Biochemical (recombinant L1 RT) | [7] |

Table 2: Inhibition of LINE-1 Retrotransposition in Cell-Based Assays

| Compound | IC50 (µM) | Cell Line | Assay Type | Reference |

| Stavudine (d4T) | 0.22 | HeLa | eGFP reporter | [10][11] |

| Lamivudine (3TC) | 1.12 | HeLa | eGFP reporter | [10][11] |

| Zidovudine (AZT) | 2.21 | HeLa | eGFP reporter | [10][11] |

| Tenofovir disoproxil fumarate (B1241708) (TDF) | 1.82 | HeLa | eGFP reporter | [10][11] |

Experimental Protocols

Cell-Based LINE-1 Retrotransposition Reporter Assay

This assay is the gold standard for measuring the frequency of LINE-1 retrotransposition in a cellular context and is ideal for evaluating the efficacy of inhibitors like this compound.

a. Principle: A retrotransposition-competent LINE-1 element is engineered to contain a reporter cassette (e.g., eGFP or an antibiotic resistance gene like neomycin) in its 3' untranslated region (UTR). The reporter gene is placed in the antisense orientation and is disrupted by an intron in the sense orientation relative to the LINE-1 transcript. This configuration ensures that the reporter protein is only expressed after the LINE-1 RNA is transcribed, spliced, reverse transcribed, and integrated into the host cell genome.

b. Materials:

-

HeLa cells or other susceptible cell lines.

-

DMEM with 10% FBS and antibiotics.

-

LINE-1 expression plasmid with a reporter cassette (e.g., pJM101/L1.3-eGFP).

-

Transfection reagent (e.g., FuGENE HD).

-

This compound or other inhibitors of interest.

-

Flow cytometer for eGFP detection or selection agent (e.g., G418) for resistance-based assays.

c. Protocol:

-

Cell Plating: Seed HeLa cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

-

Inhibitor Treatment: On the day of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the cells with the inhibitor for 2-4 hours.

-

Transfection: Transfect the cells with the LINE-1 reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Post-Transfection Incubation: Continue to incubate the cells in the presence of the inhibitor for the desired duration (typically 3-5 days). The medium containing the inhibitor should be refreshed every 48 hours.

-

Quantification:

-

eGFP Reporter: Harvest the cells, and analyze the percentage of eGFP-positive cells by flow cytometry. A reduction in the percentage of eGFP-positive cells in the inhibitor-treated samples compared to the control indicates inhibition of retrotransposition.

-

Antibiotic Resistance Reporter: After 3-4 days of initial incubation, split the cells into new plates and apply the selection agent (e.g., G418). Continue to culture the cells for 10-14 days, refreshing the medium with the selection agent every 3-4 days. Stain the resulting colonies with crystal violet and count them. A decrease in the number of colonies in the inhibitor-treated plates signifies inhibition of retrotransposition.

-

In Vitro LINE-1 Reverse Transcriptase Activity Assay

This biochemical assay directly measures the enzymatic activity of the LINE-1 reverse transcriptase and is useful for determining the direct inhibitory effect of compounds on the enzyme.

a. Principle: Recombinant LINE-1 ORF2p or its reverse transcriptase domain is purified. Its activity is measured by its ability to incorporate a labeled deoxynucleoside triphosphate (dNTP) into a nascent DNA strand using a synthetic RNA or DNA template-primer.

b. Materials:

-

Purified recombinant human LINE-1 ORF2p or its RT domain.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 10 mM DTT).

-

RNA/DNA template-primer (e.g., poly(rA)/oligo(dT)).

-

dNTP mix.

-

Labeled dNTP (e.g., [α-³²P]dTTP).

-

This compound triphosphate (the active form of the inhibitor).

-

TCA (trichloroacetic acid) solution.

-

Glass fiber filters.

-

Scintillation counter.

c. Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, template-primer, dNTP mix, and the labeled dNTP.

-

Inhibitor Addition: Add varying concentrations of this compound triphosphate or a vehicle control to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding the purified LINE-1 RT enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the nucleic acids.

-

Quantification:

-

Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled DNA.

-

Wash the filters with TCA and ethanol (B145695) to remove unincorporated labeled dNTPs.

-

Measure the radioactivity on the filters using a scintillation counter.

-

A decrease in radioactivity in the inhibitor-treated samples indicates inhibition of the LINE-1 reverse transcriptase.

-

Calculate IC50 and Ki values from the dose-response curves.

-

Mandatory Visualization

Caption: LINE-1 retrotransposition pathway and the inhibitory action of this compound.

Caption: Workflow for the cell-based LINE-1 retrotransposition assay.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound represents a promising therapeutic candidate for a range of diseases associated with the aberrant activity of LINE-1 retrotransposons. Its specific mechanism of action as a nucleoside reverse transcriptase inhibitor that targets the LINE-1 ORF2p provides a clear rationale for its development in neurodegenerative and other LINE-1-mediated disorders. While direct quantitative in vitro data for this compound's LINE-1 inhibition is eagerly awaited, the existing data for other NRTIs, coupled with the preclinical and clinical observations for this compound, strongly support its role as a potent inhibitor of LINE-1 retrotransposition. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel LINE-1 inhibitors, which will be crucial for advancing our understanding of LINE-1 biology and developing new therapeutic strategies.

References

- 1. alzforum.org [alzforum.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Transposon Announces Final Results from a Phase 2 Study of its LINE-1 Reverse Transcriptase Inhibitor TPN-101 for the Treatment of Progressive Supranuclear Palsy and Interim Results from a Phase 2 Study of TPN-101 for the Treatment of C9orf72-Related Amyotrophic Lateral Sclerosis and/or Frontotemporal Dementia [prnewswire.com]

- 4. neurologylive.com [neurologylive.com]

- 5. pharmexec.com [pharmexec.com]

- 6. alsnewstoday.com [alsnewstoday.com]

- 7. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. transposonrx.com [transposonrx.com]

- 9. neurologylive.com [neurologylive.com]

- 10. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition | PLOS One [journals.plos.org]

- 11. Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Censavudine in Aicardi-Goutières Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aicardi-Goutières syndrome (AGS) is a rare, debilitating genetic inflammatory disorder characterized by an overproduction of type I interferons, leading to severe neurological and systemic manifestations. The underlying pathology is linked to the accumulation of endogenous nucleic acids, which trigger a chronic antiviral-like immune response. Censavudine (TPN-101), a nucleoside reverse transcriptase inhibitor, is currently under investigation as a potential therapeutic agent for AGS. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, and clinical development of this compound for the treatment of AGS. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuroinflammation and rare diseases.

Introduction to Aicardi-Goutières Syndrome and the Type I Interferonopathy Landscape

Aicardi-Goutières syndrome is a genetically determined type I interferonopathy. These disorders are characterized by the constitutive upregulation of type I interferon (IFN) signaling, mimicking a persistent viral infection. In AGS, mutations in several genes, including TREX1, RNASEH2A, RNASEH2B, RNASEH2C, and SAMHD1, have been identified. These genes encode enzymes critical for the metabolism of endogenous nucleic acids. Deficiencies in these enzymes are thought to lead to the accumulation of self-derived nucleic acids, which are then recognized by innate immune sensors, triggering a cascade of events that culminates in the overproduction of type I interferons and subsequent inflammation.

The clinical presentation of AGS is heterogeneous but often includes early-onset encephalopathy, psychomotor delay, spasticity, and basal ganglia calcification. A key diagnostic and pharmacodynamic biomarker for AGS is the "interferon score," a measure of the expression of a panel of interferon-stimulated genes (ISGs) in peripheral blood.

This compound (TPN-101): A Novel Therapeutic Approach

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that was initially developed for the treatment of HIV infection. Its repositioning for AGS is based on a compelling scientific rationale: the potential role of endogenous retroelements, such as Long Interspersed Nuclear Element-1 (LINE-1), in driving the interferon response in AGS. LINE-1 elements are retrotransposons that replicate through a "copy-and-paste" mechanism involving a reverse transcriptase. The hypothesis is that in the context of deficient nucleic acid metabolism in AGS, the reverse transcription of these elements contributes to the pool of immunogenic nucleic acids that fuel the inflammatory cascade.

Mechanism of Action

This compound, as an NRTI, is designed to inhibit the activity of reverse transcriptase. By blocking this enzyme, this compound is expected to reduce the proliferation of endogenous retroelements and the subsequent accumulation of nucleic acid byproducts. This, in turn, is hypothesized to dampen the activation of the innate immune system and decrease the production of type I interferons, thereby alleviating the inflammatory pathology of AGS.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Preclinical and Clinical Development

Preclinical Evidence

While specific preclinical data for this compound in AGS animal models is not publicly available, the therapeutic rationale is supported by studies on related compounds and the known mechanism of NRTIs. Research has demonstrated that various NRTIs can inhibit the retrotransposition of LINE-1 elements in vitro.

Table 1: In Vitro Inhibition of LINE-1 Retrotransposition by Nucleoside Reverse Transcriptase Inhibitors

| Compound | IC50 (µM) | Reference |

| Stavudine (d4T) | 0.22 | [1][2] |

| Lamivudine (3TC) | 1.12 | [1][2] |

| Zidovudine (AZT) | 2.21 | [1][2] |

Note: this compound is a derivative of stavudine. Specific IC50 values for this compound against LINE-1 reverse transcriptase are not yet published.

Clinical Investigation: The NCT05613868 Trial

This compound is currently being evaluated in a Phase 2a, multi-center, open-label study in patients with Aicardi-Goutières Syndrome (NCT05613868).

Table 2: Overview of the NCT05613868 Clinical Trial

| Parameter | Details |

| Official Title | A Phase 2a Study of TPN-101 in Patients With Aicardi-Goutières Syndrome (AGS) |

| Status | Active, not recruiting |

| Primary Completion | December 2025 (Estimated) |

| Study Design | Open-label, single-arm |

| Patient Population | Pediatric and adult patients (>1 year) with a molecular diagnosis of AGS due to mutations in TREX1, RNASEH2A, RNASEH2B, RNASEH2C, or SAMHD1. |

| Key Inclusion Criteria | Confirmed genetic diagnosis of AGS; Elevated interferon score in peripheral blood (>2 standard deviations above the mean of healthy controls). |

| Intervention | This compound (TPN-101) administered orally once daily for 48 weeks. Dosing is weight-based, ranging from 100 mg to 400 mg. |

| Primary Outcome | Change in innate immune signaling, as assessed by the expression of a 30-interferon-stimulated gene (ISG) panel, used to calculate an Interferon (IFN) score in whole blood over 48 weeks. |

| Secondary Outcomes | Incidence and severity of treatment-emergent adverse events. |

Source: ClinicalTrials.gov[3][4]

The workflow for this clinical trial is illustrated below:

While the primary outcome data from the NCT05613868 trial is not yet available, press releases from Transposon Therapeutics regarding studies of TPN-101 in other neurodegenerative diseases have reported promising biomarker results.

Table 3: Biomarker Data from TPN-101 Studies in Other Neurodegenerative Diseases

| Biomarker | Disease | Treatment Group | Change from Baseline vs. Placebo | Reference |

| CSF Neurofilament Light Chain (NfL) | Progressive Supranuclear Palsy | 400 mg TPN-101 | 18.4% reduction | [5] |

| CSF Interleukin-6 (IL-6) | Progressive Supranuclear Palsy | 400 mg TPN-101 | 51.6% reduction | [5] |

| CSF Neopterin (B1670844) | C9orf72-related ALS/FTD | TPN-101 | Reduction observed | [6] |

Note: These data are from studies in different patient populations and may not be directly extrapolated to AGS.

Experimental Protocols

Interferon Score Measurement

The interferon score is a critical pharmacodynamic biomarker in the development of therapies for AGS. It is typically determined by measuring the relative expression of a panel of ISGs in whole blood using quantitative real-time polymerase chain reaction (qRT-PCR).

General Protocol for Interferon Score Calculation:

-

Sample Collection and RNA Extraction: Whole blood is collected from patients, and total RNA is extracted using standard commercially available kits.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the selected panel of ISGs and one or more housekeeping genes for normalization.

-

Data Analysis: The relative expression of each ISG is calculated using the delta-delta Ct method, normalized to the housekeeping gene(s). The individual ISG expression values are then used to calculate a composite interferon score. The exact composition of the 30-gene panel used in the NCT05613868 trial is not publicly available.

Reverse Transcriptase Activity Assay

To assess the in vitro inhibitory activity of compounds like this compound on LINE-1 reverse transcriptase, a cell-based retrotransposition assay is commonly employed.

General Protocol for LINE-1 Retrotransposition Assay:

-

Cell Culture: A suitable human cell line (e.g., HeLa) is cultured under standard conditions.

-

Transfection: Cells are transfected with a plasmid containing a full-length, retrotransposition-competent LINE-1 element tagged with a reporter gene (e.g., EGFP) that is only expressed upon successful retrotransposition.

-

Drug Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).

-

Flow Cytometry: After a defined incubation period, the percentage of cells expressing the reporter gene is quantified by flow cytometry.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of retrotransposition events (IC50) is calculated from the dose-response curve.

Future Directions and Conclusion

This compound represents a promising and mechanistically targeted therapeutic strategy for Aicardi-Goutières syndrome. The ongoing Phase 2 clinical trial will provide crucial data on its safety and efficacy in reducing the interferon signature in AGS patients. The results of this trial, anticipated after its completion in late 2025, are eagerly awaited by the scientific and patient communities.

Future research should focus on elucidating the specific contribution of different endogenous retroelements to the pathology of AGS and further refining biomarkers to track disease activity and therapeutic response. The development of this compound for AGS highlights the potential of repurposing existing drugs with well-defined mechanisms of action for rare genetic diseases, offering hope for patients with limited or no treatment options.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of December 2025. It is not intended to provide medical advice. For the most current information on clinical trials, please refer to official sources such as ClinicalTrials.gov.

References

- 1. Cerebrospinal fluid neopterin as a biomarker of neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cerebrospinal Fluid Neopterin Analysis in Neuropediatric Patients: Establishment of a New Cut Off-Value for the Identification of Inflammatory-Immune Mediated Processes | PLOS One [journals.plos.org]

Censavudine's Inhibition of Reverse Transcriptase in ALS Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease with a critical unmet need for effective therapies. Emerging evidence implicates the activation of endogenous retroelements, particularly Long Interspersed Nuclear Element-1 (LINE-1), and the subsequent activity of reverse transcriptase (RT) in the pathophysiology of ALS. Censavudine (also known as TPN-101 or BMS-986001), a potent nucleoside reverse transcriptase inhibitor (NRTI), is under clinical investigation as a therapeutic candidate for ALS. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, focusing on its inhibitory effects on reverse transcriptase in the context of ALS models. While specific preclinical data on this compound in ALS models are not extensively published, this paper synthesizes the available clinical findings and the broader understanding of NRTI effects on LINE-1 activity to inform researchers and drug developers.

Introduction: The Role of Reverse Transcriptase in ALS Pathogenesis

The etiology of ALS is complex and not fully understood. However, a growing body of research points to the involvement of endogenous retroviruses and retrotransposons in the disease process.[1][2][3][4][5][6][7] Studies have demonstrated elevated reverse transcriptase activity in the serum of ALS patients compared to healthy controls, suggesting a potential link between retroviral elements and disease pathogenesis.[1][2][3]

One of the key players in this hypothesis is the LINE-1 retrotransposon.[8] LINE-1 elements are a class of retrotransposable elements in the human genome that can replicate and move to new locations.[3] Under normal physiological conditions, LINE-1 activity is suppressed. However, in the context of neurodegenerative diseases like ALS, particularly in cases with C9orf72 gene mutations, these elements can become dysregulated.[4][9] The overexpression of LINE-1 and its reverse transcriptase is thought to trigger innate immune responses, leading to chronic neuroinflammation and contributing to neuronal damage and death.[3][4][10] This has led to the exploration of reverse transcriptase inhibitors as a potential therapeutic strategy for ALS.

This compound (TPN-101): A LINE-1 Reverse Transcriptase Inhibitor

This compound is a nucleoside reverse transcriptase inhibitor that was initially developed for the treatment of HIV.[1][2][11] It is a potent inhibitor of the LINE-1 reverse transcriptase.[3][5][10] By blocking this enzyme, this compound is hypothesized to prevent the replication of LINE-1 elements, thereby mitigating the downstream inflammatory cascade and its neurotoxic effects.[4][10]

Mechanism of Action

As a nucleoside analog, this compound is believed to act as a chain terminator during the reverse transcription of LINE-1 RNA into DNA. This prevents the integration of new LINE-1 copies into the genome, reducing the cellular burden of retrotransposon activity and the subsequent inflammatory response.

Quantitative Data from Clinical Trials

While detailed preclinical data on this compound in ALS models are not publicly available, interim results from a Phase 2a clinical trial (NCT04993755) in patients with ALS and/or frontotemporal dementia (FTD) associated with C9orf72 mutations provide valuable insights into its potential efficacy.[9][10]

| Outcome Measure | Treatment Group (this compound 400 mg daily) | Placebo Group | Timepoint | Key Finding | Citation |

| Neurofilament Light Chain (NfL) | Reduction in biomarkers of neurodegeneration | Control | 24 weeks | Meaningful benefits in biomarker outcomes | [9] |

| Neuroinflammation Biomarkers | Reduction in biomarkers of neuroinflammation | Control | 24 weeks | Meaningful benefits in biomarker outcomes | [9] |

| Slow Vital Capacity (SVC) | Slowed decline | --- | 24 weeks | --- | [10] |

| ALS Functional Rating Scale-Revised (ALSFRS-R) | Slowed decline | --- | 48 weeks | --- | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to evaluate the effect of this compound on reverse transcriptase in preclinical ALS models. It is important to note that these are generalized protocols based on standard laboratory techniques, as specific published protocols for this compound in this context are lacking.

In Vitro Reverse Transcriptase Activity Assay

This assay would be used to determine the direct inhibitory effect of this compound on LINE-1 reverse transcriptase activity.

Materials:

-

Recombinant human LINE-1 reverse transcriptase

-

This compound (TPN-101)

-

Reverse transcriptase assay kit (e.g., colorimetric or fluorescent)

-

96-well microplates

-

Plate reader

Protocol:

-

Prepare a dilution series of this compound in the appropriate buffer.

-

In a 96-well plate, add the reaction mixture containing the template/primer, dNTPs, and reaction buffer.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the recombinant LINE-1 reverse transcriptase.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the kit manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular LINE-1 Retrotransposition Assay in an ALS Model

This assay would assess the ability of this compound to inhibit LINE-1 retrotransposition within a cellular model of ALS.

Materials:

-

Human neuronal cell line (e.g., SH-SY5Y) or induced pluripotent stem cell (iPSC)-derived motor neurons from an ALS patient (e.g., with a C9orf72 mutation).

-

A reporter plasmid containing a full-length, retrotransposition-competent LINE-1 element tagged with a selectable marker (e.g., EGFP or antibiotic resistance) that is only expressed after a successful retrotransposition event.

-

Transfection reagent.

-

This compound (TPN-101).

-

Flow cytometer or selection antibiotic.

Protocol:

-

Seed the neuronal cells in a multi-well plate.

-

Transfect the cells with the LINE-1 reporter plasmid.

-

After transfection, treat the cells with varying concentrations of this compound or a vehicle control.

-

Culture the cells for a period sufficient to allow for retrotransposition and expression of the reporter gene (e.g., 3-5 days).

-

If using an EGFP reporter, harvest the cells and analyze the percentage of EGFP-positive cells by flow cytometry.

-

If using an antibiotic resistance marker, apply the selection antibiotic to the culture medium and count the number of resistant colonies after a suitable selection period.

-

Determine the effect of this compound on the frequency of retrotransposition events.

In Vivo Evaluation in an ALS Animal Model

This would involve testing the efficacy of this compound in a transgenic animal model of ALS that exhibits increased LINE-1 activity.

Materials:

-

Transgenic ALS mouse model (e.g., TDP-43 or C9orf72 models).

-

This compound (TPN-101) formulated for in vivo administration (e.g., oral gavage).

-

Behavioral testing apparatus (e.g., rotarod, grip strength meter).

-

Equipment for tissue collection and processing.

-

Reagents for immunohistochemistry and molecular analysis (e.g., qPCR for LINE-1 expression).

Protocol:

-

Treat a cohort of ALS model mice with this compound and a control group with a vehicle, starting at a presymptomatic or early symptomatic stage.

-

Monitor the animals regularly for changes in body weight, motor function (e.g., rotarod performance, grip strength), and survival.

-

At the end of the study, collect brain and spinal cord tissues.

-

Perform histological analysis to assess motor neuron survival and neuroinflammation (e.g., microgliosis, astrogliosis).

-

Conduct molecular analysis to quantify the levels of LINE-1 RNA and protein, as well as markers of inflammation in the collected tissues.

-

Compare the outcomes between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound in ALS.

Caption: Generalized experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic approach for ALS by targeting a novel mechanism related to the dysregulation of LINE-1 retrotransposons and the associated reverse transcriptase activity. While the publicly available data is currently limited to clinical trial outcomes, the scientific rationale for its use in ALS is strong. The provided experimental protocols and visualizations offer a framework for the preclinical evaluation of this compound and other reverse transcriptase inhibitors in ALS models. Further publication of preclinical studies will be crucial to fully elucidate the therapeutic potential and mechanism of action of this compound in mitigating the progression of this devastating disease.

References

- 1. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]

- 2. TPN-101 | ALZFORUM [alzforum.org]

- 3. neurologylive.com [neurologylive.com]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. Transposon Announces TPN-101 Selected for Inclusion in the Phase 2/3 HEALEY ALS Platform Trial, Building on the Success of Phase 2 Study in C9orf72-related ALS - SV Health Investors [svhealthinvestors.com]

- 6. Effect of reverse transcriptase inhibitors on LINE-1 and Ty1 reverse transcriptase activities and on LINE-1 retrotransposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositori.upf.edu [repositori.upf.edu]

- 8. transposonrx.com [transposonrx.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. alsnewstoday.com [alsnewstoday.com]

- 11. thebodypro.com [thebodypro.com]

The Chemical Synthesis of Censavudine and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Censavudine (formerly known as Festinavir, BMS-986001, or OBP-601) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection and is currently under investigation for neurodegenerative diseases.[1][2] As a 4'-ethynyl analogue of stavudine (B1682478) (d4T), this compound exhibits potent antiviral activity by acting as a chain terminator for viral DNA synthesis. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its analogues, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Chemical Synthesis of this compound

The synthesis of this compound (2',3'-didehydro-3'-deoxy-4'-ethynylthymidine) has been approached through various routes. A notable method involves a five-step synthesis starting from the commercially available 5-methyluridine, achieving an overall yield of approximately 44%.[3] An alternative approach has also been developed, focusing on the nucleophilic substitution of a 4'-benzoyloxythymine nucleoside derivative.[4]

Experimental Protocols

Synthesis of this compound via 4'-Benzoyloxy Intermediate

This protocol is based on a method involving the key step of nucleophilic substitution at the 4'-position.

Step 1: Synthesis of 1-(2,5-dideoxy-β-L-glycero-pent-4-enofuranosyl)thymine

-

Detailed experimental procedures for this initial step are based on established methods for the modification of nucleosides.

Step 2: Introduction of the 4'-Benzoyloxy Group

-

To a solution of 1-(2,5-dideoxy-β-L-glycero-pent-4-enofuranosyl)thymine in a suitable solvent, lead(IV) acetate (B1210297) benzoate (B1203000) (Pb(OBz)4) is added.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The resulting 4'-benzoyloxy derivative is purified using column chromatography.

Step 3: Nucleophilic Substitution with Ethynyl (B1212043) Group

-

The 4'-benzoyloxy derivative is dissolved in an anhydrous, aprotic solvent under an inert atmosphere.

-

A solution of trimethylsilylacetylene (B32187) and a suitable aluminum-based Lewis acid (e.g., Me3SiC≡CAl(Et)Cl) is added dropwise at a low temperature (e.g., -78 °C).

-

The reaction mixture is slowly warmed to room temperature and stirred until the starting material is consumed.

-

The reaction is quenched, and the crude product is extracted and purified by column chromatography to yield the desired 4'-"down"-ethynyl derivative. A stereoselective yield of 62% has been reported for this step.[4]

Step 4: Deprotection

-

The trimethylsilyl (B98337) protecting group on the ethynyl moiety is removed using standard conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) in an organic solvent.

-

The reaction is monitored by TLC, and upon completion, the product is purified to yield this compound.

Synthesis of Labeled this compound Analogues

-

Carbon-14 (B1195169) Labeled this compound : A 10-step synthesis starting from [¹⁴C]trimethylsilylacetylene has been reported, with an overall yield of 9%.[3]

-

Deuterium Labeled this compound : A 2-step synthesis from [D₄]-thymine has been described, affording the labeled analogue in a 68% overall yield.[3]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of this compound and its analogues.

| Synthesis Step/Analogue | Reported Yield | Reference |

| Overall Yield (from 5-methyluridine) | 44% | [3] |

| Nucleophilic Ethynylation | 62% | [4] |

| ¹⁴C-Labeled this compound (overall) | 9% | [3] |

| D-Labeled this compound (overall) | 68% | [3] |

| Compound | Target | EC₅₀ (nM) | Reference |

| This compound | HIV-1 | 450-890 | [5][6] |

| This compound | HIV-2 | 30-81 | [5][6] |

Visualizations

Synthetic Pathway of this compound

References

- 1. Synthesis of (+/-)-4'-ethynyl and 4'-cyano carbocyclic analogues of stavudine (d4T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of carbon-14 and stable isotope labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An alternative synthetic method for 4'-C-ethynylstavudine by means of nucleophilic substitution of 4'-benzoyloxythymine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The Pharmacological Profile of Censavudine (BMS-986001): A Technical Guide

Introduction

Censavudine, also identified as BMS-986001, Festinavir, OBP-601, and 4'-ethynylstavudine (4'-Ed4T), is an investigational nucleoside analogue reverse transcriptase inhibitor (NRTI).[1][2] It is a derivative of stavudine (B1682478) (d4T) with a modified chemical structure designed to enhance its antiviral activity and improve its safety profile.[1][2] Initially developed at Yale University for the treatment of Human Immunodeficiency Virus (HIV) infection, its clinical development has since pivoted.[3][4] While development for HIV was discontinued, this compound (now also known as TPN-101) is undergoing active investigation by Transposon Therapeutics for its potential in treating neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Aicardi-Goutières Syndrome (AGS), and Amyotrophic Lateral Sclerosis (ALS).[4][5][6] This shift is based on a distinct mechanism of action related to the inhibition of LINE-1 retrotransposons, which are implicated in the pathology of several age-related and neurodegenerative conditions.[7][8]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting different reverse transcriptase enzymes relevant to distinct pathologies.

Antiviral (Anti-HIV) Mechanism

As an NRTI, this compound's primary role in combating HIV is to inhibit the viral reverse transcriptase enzyme, which is critical for the virus's replication cycle.[1] The process involves several key intracellular steps:

-

Cellular Uptake and Phosphorylation: this compound, as a prodrug, is transported into host cells. Inside the cell, it undergoes sequential phosphorylation by host cellular kinases to form this compound monophosphate (this compound-MP), diphosphate (B83284) (this compound-DP), and finally the pharmacologically active metabolite, this compound triphosphate (this compound-TP).[9][10]

-

Competitive Inhibition: this compound-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the HIV reverse transcriptase.[10]

-

Chain Termination: Once the HIV reverse transcriptase incorporates this compound monophosphate into the growing strand of proviral DNA, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond.[10] This leads to the immediate termination of DNA chain elongation, thereby halting viral replication.[10]

Neurodegenerative Disease Mechanism

The therapeutic hypothesis for this compound in neurodegenerative diseases targets Long Interspersed Nuclear Element-1 (LINE-1), a type of retrotransposon. These are "jumping genes" that can replicate and move within the human genome.

-

LINE-1 Activation: In aging and certain disease states, cellular stress can lead to the reactivation of normally silenced LINE-1 elements.[8]

-

Reverse Transcription: The LINE-1 element is transcribed into RNA, which is then reverse-transcribed back into DNA by its own LINE-1 reverse transcriptase enzyme.[8]

-

Genomic Instability and Inflammation: This new DNA copy can re-insert into the genome, potentially causing mutations and genomic instability. The presence of this retrotransposon activity also triggers a chronic innate immune response, leading to neuroinflammation and eventual neurodegeneration.[7][8]

-

Inhibition by this compound: this compound is a potent inhibitor of the LINE-1 reverse transcriptase, thereby blocking the replication of these elements.[8] This is expected to reduce genomic instability, quell the associated neuroinflammatory response, and slow or halt the progression of neurodegeneration.[7]

Pharmacodynamics

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against both HIV-1 and HIV-2. Notably, it is significantly more effective against HIV-2 isolates.[11]

| Virus Isolate | Assay Type / Cell Line | Mean EC₅₀ (nM) | EC₅₀ Range (nM) |

| HIV-1 (Group M and O) | Single-Cycle Assay | 610 ± 200 | 450 - 890[11][12] |

| HIV-1 (NL4-3) | 4-day Infection (CEMss cells) | 4.2 | N/A[13] |

| HIV-2 (Treatment-naive) | Single-Cycle Assay | 64 ± 18 | 30 - 81[11][12] |

| HIV-2 (ROD9) | 4-day Infection (CEMss cells) | 0.14 | N/A[13] |

| EC₅₀ (50% Effective Concentration) is the concentration of a drug that gives half-maximal response. |

Resistance Profile

This compound retains activity against some HIV variants that are resistant to other NRTIs. However, resistance can develop.

| HIV Type | Reverse Transcriptase Mutation | Effect on this compound Activity |

| HIV-2 | K65R | Retains full activity[2][11] |

| HIV-2 | Q151M | Retains full activity[2][11] |

| HIV-2 | M184V | 15-fold increased resistance[11] |

| HIV-1 | M184V | 3-fold lower inhibition efficiency compared to wild-type[9] |

Clinical development for HIV was ultimately halted due in part to the rapid acquisition of resistance by HIV-1.[14]

In Vitro Cytotoxicity

In vitro studies have indicated that this compound is less toxic than its parent compound, stavudine.[1][2] Further non-clinical studies demonstrated an absence of renal and bone toxicity and showed that this compound does not degrade mitochondrial DNA in long-term primary human cell cultures.[1][2]

Pharmacokinetics

Preclinical (Rat) Pharmacokinetics

Pharmacokinetic studies in rats have been conducted using both dried blood spot (DBS) and traditional plasma assays.

| Parameter | Value / Observation |

| Dose Range | 100 - 750 mg/kg |

| Tₘₐₓ (Time to max concentration) | Approximately 1 hour in both DBS and plasma[12][13] |

| AUC(₀₋₂₄ ₕ) Ratio (DBS/Plasma) | 0.83 - 0.91[12][13] |

| Cₘₐₓ Ratio (DBS/Plasma) | 0.81 - 0.97[12][13] |

| The consistent ratios across dose groups indicate reliable measurement from DBS samples. |

Clinical (Human) Pharmacokinetics and Efficacy

A Phase IIa study in treatment-experienced, HIV-1-infected subjects evaluated the pharmacokinetics and antiviral activity of this compound over 10 days of monotherapy.[15]

| Dose (once daily) | Median Decrease in Plasma HIV-1 RNA from Baseline (log₁₀ copies/mL) |

| 100 mg | 0.97[15] |

| 200 mg | 1.15[15] |

| 300 mg | 1.28[15] |

| 600 mg | 1.15[15] |

The study concluded that this compound's pharmacokinetics were dose-proportional across the tested range.[15] The plasma area under the curve (AUC) correlated well with the drug's antiviral activity, with the data suggesting that doses of 100 mg and higher were on the upper, flatter part of the exposure-response curve.[15]

Toxicology and Safety Profile

This compound has been generally well-tolerated in clinical studies. In the 10-day Phase IIa trial for HIV, adverse events were mostly mild and not considered to be dose-related or directly related to the study drug.[15] There were no discontinuations due to adverse events.[15] Preclinical data further support a favorable safety profile, with studies showing a lack of mitochondrial, renal, and bone toxicity.[1][2]

Experimental Protocols

In Vitro Antiviral Activity Assay

Methodology: A single-cycle infectivity assay using a reporter cell line (e.g., MAGIC-5A) is a common method to determine EC₅₀.

-

Cell Plating: Adherent reporter cells (e.g., HeLa cells expressing CD4, CCR5, and an HIV-LTR-driven reporter gene like luciferase) are seeded in 96-well plates and incubated to form a monolayer.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Infection and Treatment: Cell monolayers are infected with a known quantity of HIV. Immediately after, the diluted this compound is added to the wells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).

-

Incubation: The plates are incubated for a period sufficient for a single round of infection and reporter gene expression (e.g., 48 hours).

-

Quantification: The cells are lysed, and the reporter gene product (e.g., luciferase activity) is measured using a luminometer.

-

Analysis: The percentage of inhibition for each drug concentration is calculated relative to the virus-only control. The EC₅₀ value is determined using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

Methodology: This colorimetric assay measures cell viability and is typically run in parallel with activity assays to assess drug toxicity.[16][17]

-

Cell Plating: The same host cells used in the antiviral assay are seeded in a 96-well plate.

-

Treatment: The same serial dilutions of this compound are added to the cells (without any virus). Control wells contain cells with vehicle only.

-

Incubation: Plates are incubated for the same duration as the activity assay (e.g., 48 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[16]

-

Formazan (B1609692) Formation: Plates are incubated for a further 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[16]

-

Quantification: The absorbance of the purple solution is measured using a spectrophotometer (typically around 570 nm).

-

Analysis: The percentage of viability for each concentration is calculated relative to the vehicle-only control. The CC₅₀ (50% cytotoxic concentration) is determined by non-linear regression.

Phase IIa Clinical Trial Design

Methodology: The study described was a randomized, double-blind, placebo-controlled, dose-escalating trial to assess safety, pharmacokinetics, and antiviral activity.[15]

-

Subject Recruitment: Thirty-two treatment-experienced HIV-1-infected subjects were enrolled. A key criterion was that they had not received antiretroviral therapy for at least 3 months prior to the study.[15]

-

Randomization: Subjects were randomized in a 3:1 ratio to receive either this compound or a matching placebo.

-

Dose Escalation: The study consisted of four sequential dose cohorts (100, 200, 300, and 600 mg). Each cohort enrolled 8 subjects (6 active, 2 placebo).[15]

-

Treatment Period: Subjects received a single oral dose of their assigned treatment once daily for 10 consecutive days.

-

Assessments:

-

Safety: Adverse events were monitored throughout the study.

-

Pharmacokinetics (PK): Blood samples were collected at predefined time points to determine drug concentration and calculate PK parameters.

-

Antiviral Activity: Plasma HIV-1 RNA levels (viral load) were measured at baseline and on Day 11 (24 hours after the last dose).

-

-

Analysis: Data were analyzed to compare the safety profile between active and placebo groups, determine dose-proportionality of PK, and measure the change in viral load from baseline.

References

- 1. thebodypro.com [thebodypro.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. OBP-601 (this compound) - Pipeline | Oncolys BioPharma Inc. [oncolys.com]

- 5. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]

- 6. transposonrx.com [transposonrx.com]

- 7. alsnewstoday.com [alsnewstoday.com]

- 8. lifespan.io [lifespan.io]

- 9. Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a Stavudine Analogue, 4′-Ethynyl Stavudine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Censavudine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Censavudine (also known as 4'-ethynylstavudine, BMS-986001, OBP-601, or Festinavir) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV-1 infection.[1][2][3] It is a synthetic analog of the naturally occurring nucleoside thymidine (B127349) and is structurally similar to the approved antiretroviral drug stavudine (B1682478) (d4T).[1][2] The key structural modification in this compound is the introduction of an ethynyl (B1212043) group at the 4' position of the sugar moiety.[4][5] This modification has been shown to significantly enhance its antiviral potency and improve its safety profile compared to its parent compound, stavudine.[4][5] This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Chemical Structure

This compound's chemical name is 1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methyl-pyrimidine-2,4-dione.[2]

Molecular Formula: C₁₂H₁₂N₂O₄[2]

Molecular Weight: 248.24 g/mol

Mechanism of Action

Inhibition of HIV-1 Reverse Transcriptase

As a nucleoside analog, this compound's primary mechanism of action involves the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for viral replication.[1][2] To become active, this compound must be anabolized within the host cell to its triphosphate form, this compound triphosphate (4'-Ed4TTP), by host cellular kinases.[6][7]

The cellular phosphorylation pathway of this compound is as follows:

This compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV-1 RT.[8] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[8] Studies have shown that the 4'-ethynyl group of this compound enhances its binding affinity to the reverse transcriptase enzyme.[8]

Inhibition of LINE-1 Reverse Transcriptase

In addition to its anti-HIV activity, this compound has been identified as a potent inhibitor of Long Interspersed Nuclear Element-1 (LINE-1) reverse transcriptase.[9][10] LINE-1 elements are retrotransposons in the human genome that can replicate and mobilize through a "copy-and-paste" mechanism involving their own reverse transcriptase.[9][10] The dysregulation of LINE-1 activity has been implicated in various diseases, including neurodegenerative disorders. By inhibiting LINE-1 RT, this compound is being investigated as a potential therapeutic agent for these conditions.[3]

Structure-Activity Relationship (SAR)

The antiviral potency and toxicity profile of this compound are critically dependent on the substituent at the 4' position of the stavudine scaffold. Systematic modifications at this position have provided valuable insights into the SAR of this class of compounds.

The key structural features influencing the activity of this compound and its analogs are:

-

4'-Ethynyl Group: The introduction of the ethynyl group at the 4' position is the most critical modification, leading to a significant increase in anti-HIV activity and a reduction in cytotoxicity compared to stavudine.[5][11] This group is believed to enhance the binding of the triphosphate form to the HIV-1 reverse transcriptase.[8]

-

Other 4'-Substituents: Replacement of the 4'-ethynyl group with other small, linear substituents like cyano also retains some antiviral activity, albeit lower than the ethynyl analog.[11] Larger or bulkier groups at the 4' position generally lead to a loss of activity.[11]

-

Sugar Moiety: The 2',3'-didehydro-3'-deoxyribose (stavudine) sugar scaffold is essential for its mechanism of action as a chain terminator.

-

Thymine (B56734) Base: The thymine nucleobase is recognized by cellular kinases for phosphorylation, which is the rate-limiting step for the activation of these nucleoside analogs.[6]

Quantitative Data

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key data on their antiviral efficacy, cytotoxicity, and selectivity.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of 4'-Substituted Stavudine Analogs

| Compound | 4'-Substituent | EC₅₀ (µM) vs. HIV-1 (MT-2 cells) | CC₅₀ (µM) (MT-2 cells) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound (4'-Ed4T) | -C≡CH | 0.2 | >100 | >500 |

| Stavudine (d4T) | -H | 1.1 | >100 | >91 |

| 4'-Methyl d4T | -CH₃ | >100 | >100 | - |

| 4'-Vinyl d4T | -CH=CH₂ | >100 | >100 | - |

| 4'-Cyano d4T | -C≡N | 1.8 | >100 | >56 |

| 4'-Methylethynyl d4T | -C≡C-CH₃ | 4.3 | >100 | >23 |

| 4'-Chloroethynyl d4T | -C≡CCl | >100 | >100 | - |

| 4'-Allyl d4T | -CH₂CH=CH₂ | >100 | >100 | - |

Data extracted from Dutschman et al., 2004.[11]

Table 2: Comparative Anti-HIV Activity of this compound

| Virus Strain | EC₅₀ (nM) | Cell Line/Assay Type |

| HIV-1 (NL4-3) | 450 - 890 | Single-cycle assay |

| HIV-2 (ROD9) | 30 - 81 | Single-cycle assay |

| HIV-2 (ROD9) | 0.14 | 4-day infection (CEMss cells) |

| HIV-1 (NL4-3) | 4.2 | 4-day infection (CEMss cells) |

Data from MedchemExpress, citing Smith et al.

Table 3: Inhibition of LINE-1 Retrotransposition by NRTIs

| Compound | IC₅₀ (µM) |

| Stavudine (d4T) | 0.22 |

| Lamivudine (3TC) | 1.12 |

| Tenofovir disoproxil fumarate (B1241708) (TDF) | 1.82 |

| Zidovudine (B1683550) (AZT) | 2.21 |

Data from Jones et al., 2008. Note: Data for this compound in this specific assay was not available in the cited source, but stavudine data is provided for context.[9]

Table 4: Inhibition of Mitochondrial DNA Polymerase γ

A key concern with NRTIs is their potential for off-target inhibition of human mitochondrial DNA polymerase γ (Pol γ), which can lead to mitochondrial toxicity.

| Compound (Triphosphate form) | Inhibition Constant (Kᵢ) | Comments |

| This compound (4'-Ed4TTP) | Less inhibitory than d4TTP | 4'-Ed4TTP has a lower affinity for Pol γ compared to d4TTP. |

| Zidovudine (AZT-TP) | Kᵢ = 1.8 µM (competitive), Kᵢ' = 6.8 µM (noncompetitive) | Shows mixed kinetics of inhibition.[12] |

Qualitative data for this compound is based on statements from Nitanda et al., 2005 and Yang et al., 2007.[13]

Experimental Protocols

Synthesis of this compound (4'-Ethynylstavudine)

The synthesis of this compound has been reported through various routes. A common approach involves the stereoselective introduction of the ethynyl group at the 4' position of a suitably protected thymidine derivative. A generalized workflow is depicted below.

A detailed synthetic procedure can be found in the work by Haraguchi et al.[4]

Anti-HIV Activity Assay (MT-2 Cell-Based Assay)

This protocol outlines a common method for determining the 50% effective concentration (EC₅₀) of a compound against HIV-1.

-

Cell Culture: Maintain MT-2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO₂ incubator.

-

Compound Dilution: Prepare serial dilutions of the test compounds (e.g., this compound) in the culture medium.

-

Infection: In a 96-well microplate, add 1 x 10⁴ MT-2 cells per well. Add the diluted compounds to the respective wells. Infect the cells with a standardized amount of HIV-1 (e.g., strain IIIB). Include control wells with virus only (no compound) and cells only (no virus, no compound).

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

-

Quantification of Viral Replication: Viral replication can be quantified by measuring the activity of reverse transcriptase in the culture supernatant or by determining the amount of HIV-1 p24 antigen using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound.

-

Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include control wells with cells and medium only.

-

Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

LINE-1 Retrotransposition Assay

This assay measures the ability of a compound to inhibit LINE-1 retrotransposition in a cell-based system.

A detailed protocol for this assay can be found in Jones et al., 2008.[9]

Resistance Profile

Resistance to NRTIs, including this compound, can emerge through mutations in the HIV-1 reverse transcriptase gene. The M184V mutation is a common NRTI resistance mutation that has been shown to confer a 15-fold increase in resistance to this compound in HIV-2.[14] However, this compound has been reported to retain activity against some HIV-1 strains with other NRTI resistance mutations, such as K65R and Q151M.[14]

Conclusion

This compound represents a significant advancement in the development of stavudine-based NRTIs. The key to its improved therapeutic profile lies in the 4'-ethynyl substitution, which enhances its antiviral potency while reducing its cytotoxicity, particularly its interaction with mitochondrial DNA polymerase γ. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its analogs in the treatment of HIV and other diseases driven by reverse transcriptase activity. Further research into its resistance profile and in vivo efficacy will be crucial for its potential clinical applications.

References

- 1. Synthesis and anti-HIV activity of carbamates of antiviral agent stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thebodypro.com [thebodypro.com]

- 3. This compound by Transposon Therapeutics for Progressive Supranuclear Palsy: Likelihood of Approval [pharmaceutical-technology.com]

- 4. Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 4'-substituted stavudine analog with improved anti-human immunodeficiency virus activity and decreased cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]